3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-10-13(11(2)27-23-10)6-7-16(26)19-9-15-21-22-17-14(5-4-8-25(15)17)18-20-12(3)24-28-18/h4-5,8H,6-7,9H2,1-3H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXCAGPAMGEYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a useful tool for studying biochemical pathways.
Medicine: It could serve as a lead compound for the development of new drugs, particularly if it exhibits biological activity.
Industry: Its properties might make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The specific pathways involved would depend on the context in which the compound is used, such as in a biological assay or a chemical reaction.
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Key Structural Differences :
- Heterocyclic Core : The target compound’s triazolo[4,3-a]pyridine core distinguishes it from pyrazole-triazole hybrids (e.g., 21tg) and simpler oxadiazole derivatives . This core enhances π-π stacking interactions in enzymatic binding pockets.
- Substituent Chemistry : Unlike the fluorinated benzamide derivatives in EP 3 532 474 B1 , the target compound uses a propanamide linker with a 3,5-dimethyloxazole group, which may improve metabolic stability due to steric shielding.
- Oxadiazole vs.
Pharmacological and Physicochemical Properties
- Solubility : The 3,5-dimethyloxazole and propanamide groups likely enhance aqueous solubility compared to EP 3 532 474 B1’s fluorinated benzamides .
- Binding Affinity : The oxadiazole’s electron-deficient nature may improve interactions with kinase ATP-binding pockets relative to pyrazole-triazole hybrids .
- Metabolic Stability : Methyl groups on the oxazole and oxadiazole rings reduce susceptibility to oxidative metabolism, a limitation in simpler oxadiazoles .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of oxazole and triazole rings which are known for their biological significance. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of nitrogen-rich heterocycles.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazole and triazole compounds often possess antimicrobial properties. The specific compound under review may inhibit the growth of certain bacterial strains due to its structural characteristics.
- Immunomodulatory Effects : Isoxazole derivatives have been reported to modulate immune responses. For instance, compounds similar to the one in focus have been noted for their ability to inhibit the proliferative response of lymphocytes in vitro, suggesting a potential use in autoimmune conditions or as immunosuppressants .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of similar compounds through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β . This could make the compound a candidate for treating inflammatory diseases.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The molecular structure allows it to fit into active sites of enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may interact with specific receptors on immune cells, altering their activation and proliferation.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Immunological Response : A study on isoxazole derivatives indicated that they could suppress humoral immune responses in mouse models. This suppression was associated with decreased production of TNF-alpha in peritoneal cell cultures .
- Antimicrobial Testing : In vitro tests conducted on similar compounds demonstrated significant inhibition against various bacterial strains, suggesting that modifications to the oxazole ring can enhance antimicrobial properties .
Data Table: Biological Activities
Q & A
Q. Basic
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the triazolo-pyridine core .
- High-resolution MS : Confirms molecular ion ([M+H]+) with <2 ppm error .
What biological targets are hypothesized for this compound?
Basic
Molecular docking predicts inhibition of 14-α-demethylase lanosterol (CYP51, PDB: 3LD6), a fungal enzyme. Binding affinity (ΔG ≈ −9.2 kcal/mol) suggests antifungal potential .
Advanced
Contradictions in activity data (e.g., in vitro vs. cell-based assays) may arise from:
- Membrane permeability issues : Use logP calculations (cLogP ≈ 2.8) to adjust substituents for better bioavailability .
- Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions .
How can computational methods enhance the design of derivatives?
Q. Basic
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to validate docking hits .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties .
What strategies address low solubility in biological assays?
Q. Basic
Q. Advanced
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for in situ activation .
How to resolve discrepancies in enzymatic vs. cellular activity data?
Q. Basic
Q. Advanced
- Metabolite profiling (LC-MS/MS) : Identify active metabolites contributing to cellular activity .
What reaction optimization approaches improve scalability?
Q. Basic
- DOE (Design of Experiments) : Optimize temperature, solvent, and catalyst loading via Taguchi methods .
- Flow chemistry : Enhance reproducibility in triazole cyclization steps .
Q. Advanced
- In-line PAT (Process Analytical Technology) : Use FTIR for real-time monitoring of intermediate formation .
How to troubleshoot low yields in amide coupling steps?
Q. Basic
- Activation strategy : Switch from EDC/HOBt to HATU for sterically hindered amines .
- Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) to isolate amidated products .
Q. Advanced
- MS/MS fragmentation : Identify byproducts (e.g., N-acylurea) to adjust coupling conditions .
What are key considerations for synthesizing derivatives with modified substituents?
Q. Basic
Q. Advanced
How to validate target engagement in cellular models?
Q. Basic
Q. Advanced
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells via protein stability shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
